6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. The presence of bromophenyl, hydrazino, and trifluoromethyl groups in this compound makes it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine-2-amine under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The bromophenyl group can be reduced to phenyl, and the hydrazino group can be reduced to amine.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Phenyl derivatives and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
- 6-(3-Methylphenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
- 6-(3-Fluorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine
Uniqueness
6-(3-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can enhance the compound’s binding affinity to certain biological targets compared to its chloro, methyl, or fluoro analogs .
Properties
Molecular Formula |
C11H8BrF3N4 |
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Molecular Weight |
333.11 g/mol |
IUPAC Name |
[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine |
InChI |
InChI=1S/C11H8BrF3N4/c12-7-3-1-2-6(4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19) |
InChI Key |
YUTSRZXMUQYNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
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